molecular formula C8H6N2O2 B074807 5-Phenyl-1,3,4-oxadiazol-2-ol CAS No. 1199-02-6

5-Phenyl-1,3,4-oxadiazol-2-ol

Cat. No. B074807
CAS RN: 1199-02-6
M. Wt: 162.15 g/mol
InChI Key: RFJQGIYJJLWZJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-ol derivatives involves multiple steps, including the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide, leading to the formation of Schiff bases. These bases then undergo cyclization to yield 1,3,4-oxadiazole derivatives. The structural elucidation of these compounds is confirmed through spectral analysis, such as NMR and IR spectroscopy, highlighting the importance of detailed characterization in understanding their properties (Shankara et al., 2022).

Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,3,4-oxadiazol-2-ol compounds has been explored through various methods, including X-ray crystallography. These studies provide insights into the compound's geometric parameters, helping to understand its reactivity and stability. The analysis of such structures is crucial for designing compounds with desired properties and applications (Viterbo et al., 1980).

Chemical Reactions and Properties

5-Phenyl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, contributing to its versatile applications. The compound's reactivity, including its ability to form hydrogen bonds and its interaction with other molecules, is a key area of study. These properties are essential for understanding the compound's behavior in different chemical environments and for potential applications in drug design and other fields (Ustabaş et al., 2020).

Physical Properties Analysis

The physical properties of 5-Phenyl-1,3,4-oxadiazol-2-ol, such as solubility, melting point, and thermal stability, are critical for its application in various domains. These properties are influenced by the molecular structure and can be tailored through chemical modifications. Understanding the physical properties is essential for the compound's practical applications and for developing new materials with enhanced performance (Dhonnar et al., 2021).

Scientific Research Applications

Electronic and Optical Applications

  • Delayed Luminescence in Derivatives: A study by Cooper et al. (2022) focused on 2,5-Diphenyl-1,3,4-oxadiazole and its derivatives, noting their use as acceptor portions in donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF). These compounds, including variants of 5-Phenyl-1,3,4-oxadiazol-2-ol, are crucial in organic light-emitting diodes (OLEDs), showing high external quantum efficiency (EQE) values up to 23% (Cooper et al., 2022).

Material Science and Structure Analysis

  • Structural Analysis in OLED Materials: Emmerling et al. (2012) studied the structures of various 1,3,4-oxadiazoles, including 5-Phenyl-1,3,4-oxadiazol-2-ol, used as electron transport materials in OLEDs. The study provided insights into their structure-property relationships, crucial for enhancing the performance of these devices (Emmerling et al., 2012).

Chemosensors and Fluorescence

  • Novel Polyphenylenes as Fluorescent Chemosensors: Zhou et al. (2005) synthesized novel polymers containing 5-Phenyl-1,3,4-oxadiazol-2-ol units, which exhibited high sensitivity and selectivity as fluorescent chemosensors for fluoride ions. These compounds demonstrated a significant fluorescence quenching upon interacting with fluoride ions (Zhou et al., 2005).

Computational Studies

  • Theoretical Infrared Spectrum Analysis: Romano et al. (2012) conducted a theoretical study on the infrared spectrum of 5-Phenyl-1,3,4-oxadiazole-2-thiol, a related compound, using DFT calculations. This research provided insights into the structural and vibrational aspects of these types of compounds (Romano et al., 2012).

Polymers and Light-Emitting Diodes

  • Ambipolar Hosts for Phosphorescent LEDs: Zhang et al. (2011) synthesized polymers with 5-Phenyl-1,3,4-oxadiazol-2-ol side chains for use as ambipolar hosts in phosphorescent light-emitting diodes. These polymers showed good thermal stability and were suitable for a range of phosphors, demonstrating their potential in OLED technology (Zhang et al., 2011).

Safety And Hazards

According to the available data, “5-Phenyl-1,3,4-oxadiazol-2-ol” is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials .

Future Directions

The future directions for “5-Phenyl-1,3,4-oxadiazol-2-ol” could involve further exploration of its potential biological activities, given the diverse properties exhibited by many oxadiazole derivatives . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .

properties

IUPAC Name

5-phenyl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJQGIYJJLWZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923135
Record name 5-Phenyl-1,3,4-oxadiazol-2-ol
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,3,4-oxadiazol-2-ol

CAS RN

1199-02-6
Record name 5-Phenyl-1,3,4-oxadiazol-2(3H)-one
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Record name 1199-02-6
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Record name 5-Phenyl-1,3,4-oxadiazol-2-ol
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Record name 2-PHENYL-1,3,4-OXADIAZOL-2-IN-5-ONE
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